inS3-54A18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

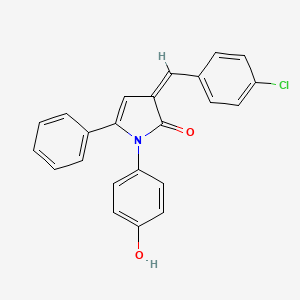

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHWQIPPIXOVRK-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

inS3-54A18: A Targeted Approach to STAT3 Inhibition by Disrupting DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, frequently found to be constitutively activated in a wide array of human cancers. Its role in promoting cell proliferation, survival, invasion, and immunosuppression has made it a prime target for therapeutic intervention. While many inhibitors have been developed to target the STAT3 SH2 domain to prevent dimerization and activation, inS3-54A18 represents a distinct class of small-molecule inhibitors that directly targets the DNA-binding domain (DBD) of STAT3. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on the STAT3 signaling pathway. This compound physically obstructs the binding of STAT3 to its DNA consensus sequence, thereby inhibiting the transcription of downstream target genes essential for tumor progression and metastasis. Notably, this inhibitory action is achieved without affecting the upstream phosphorylation and activation of STAT3, highlighting its specific mode of action.

Introduction to STAT3 and its Role in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis[1][2]. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process[2][3]. However, in many malignancies, STAT3 is constitutively activated, leading to the sustained expression of genes that promote cancer cell growth, survival, invasion, and angiogenesis[4][5][6]. This aberrant STAT3 signaling is a hallmark of numerous cancers and is often associated with poor prognosis[7].

The canonical STAT3 activation pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705)[5][7]. This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions[2]. The activated STAT3 dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription[2][7].

Given its central role in oncogenesis, STAT3 has emerged as a compelling target for cancer therapy[3][4]. While significant efforts have been directed towards developing inhibitors that target the SH2 domain to prevent dimerization, the DNA-binding domain (DBD) of STAT3 has been historically considered "undruggable"[4]. The small molecule this compound challenges this notion by specifically targeting the STAT3 DBD, offering a novel therapeutic strategy to counteract aberrant STAT3 activity[4][8].

This compound: Mechanism of Action

This compound is a potent and specific small-molecule inhibitor of STAT3 that was developed through structure-activity relationship-guided optimization of a parent compound, inS3-54[4][8]. Its mechanism of action is centered on the direct inhibition of the DNA-binding activity of STAT3, a critical step in STAT3-mediated gene transcription[4][8].

Direct Binding to the STAT3 DNA-Binding Domain

This compound directly binds to the DNA-binding domain (DBD) of STAT3[4][8]. This interaction physically prevents the STAT3 protein from engaging with its consensus DNA sequences in the promoter regions of its target genes[4][8]. Docking studies suggest that this compound occupies the STAT3-DNA binding interface[9].

Inhibition of STAT3 DNA-Binding Activity without Affecting Phosphorylation

A key feature of this compound's mechanism is its ability to inhibit STAT3's transcriptional activity without altering its upstream activation status[7][8][10]. Both in vitro and in situ studies have demonstrated that this compound effectively inhibits the DNA-binding activity of STAT3[4][8]. However, it does not affect the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705[7][10]. This indicates that this compound acts downstream of STAT3 phosphorylation and dimerization, specifically at the point of DNA interaction.

Suppression of Downstream Target Gene Expression

By preventing STAT3 from binding to DNA, this compound effectively suppresses the transcription of a wide range of STAT3 downstream target genes[4][8][10]. These genes are integral to various aspects of cancer progression, including:

-

Cell Cycle Progression: Cyclin D1

-

Apoptosis Inhibition: Survivin, Bcl-2

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

-

Invasion and Metastasis: Matrix metalloproteinases (MMP-2, MMP-9), and Twist[7]

The downregulation of these genes underlies the anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound observed in cancer cells[7][10].

Caption: this compound inhibits the STAT3 signaling pathway.

Quantitative Data

The inhibitory activity of this compound on STAT3 has been quantified using various in vitro and cell-based assays. The following table summarizes the available IC50 values. It is important to note that discrepancies in IC50 values can arise from differences in assay methodologies.

| Assay Type | System | Target | IC50 (µM) | Reference |

| STAT3-dependent Luciferase Reporter | Cell-based | STAT3 Transcriptional Activity | ~11 | [11][12][13] |

| Fluorescence Polarization (FP) | In vitro | STAT3:DNA Association | 126 ± 39.7 | [11][12][13] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | In vitro | STAT3:DNA Association | ~165 | [11][12] |

Note: The predecessor compound, inS3-54, showed an IC50 of ~20 µM in an EMSA assay for STAT3 DNA-binding activity and ~14 µM in a STAT3-dependent luciferase reporter assay.[7][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To assess the in vitro effect of this compound on the DNA-binding activity of STAT3.

Protocol:

-

Probe Preparation: A double-stranded DNA probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Recombinant STAT3 protein is incubated with the radiolabeled probe in a binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol) in the presence of varying concentrations of this compound or DMSO vehicle control.

-

Incubation: The binding reactions are incubated at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA-protein complexes. A reduction in the intensity of the STAT3-DNA complex band in the presence of this compound indicates inhibition of DNA binding.

Chromatin Immunoprecipitation (ChIP) Assay

Purpose: To determine the effect of this compound on the in situ binding of STAT3 to the promoter regions of its target genes in cells.

Protocol:

-

Cell Treatment: Cancer cells with constitutively active STAT3 (e.g., A549, MDA-MB-231) are treated with this compound or DMSO for a specified duration.

-

Cross-linking: Protein-DNA complexes are cross-linked by adding formaldehyde directly to the cell culture medium.

-

Cell Lysis and Sonication: Cells are harvested and lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an anti-STAT3 antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating at 65°C.

-

DNA Purification: The DNA is purified from the samples.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Twist). A decrease in the amount of amplified promoter DNA in the this compound-treated samples compared to the control indicates reduced STAT3 binding.

Western Blot Analysis for Phospho-STAT3

Purpose: To evaluate the effect of this compound on STAT3 phosphorylation.

Protocol:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a defined period. For stimulated conditions, cells are serum-starved and then treated with a cytokine such as IL-6 in the presence or absence of the inhibitor.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for characterizing this compound's mechanism.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in preclinical animal models. In a mouse xenograft model using A549 human lung cancer cells, oral administration of this compound at a dose of 200 mg/kg effectively inhibited tumor growth and metastasis[10]. Importantly, this was achieved with little to no adverse effects on the animals, suggesting a favorable safety profile[4]. These in vivo studies corroborate the cellular mechanism of action, showing that the inhibition of STAT3 DNA-binding and subsequent downregulation of target genes translates to a tangible anti-tumor response in a living organism[3][10].

Conclusion and Future Directions

This compound represents a significant advancement in the development of STAT3 inhibitors by successfully targeting the DNA-binding domain, a region previously thought to be intractable for small-molecule inhibition. Its unique mechanism of action, which involves the direct inhibition of STAT3-DNA interaction without affecting upstream phosphorylation, provides a highly specific means of abrogating oncogenic STAT3 signaling. The preclinical data demonstrating its oral bioavailability and in vivo efficacy underscore its potential as a promising candidate for further clinical development.

Future research should focus on a more comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound. Investigating its efficacy in a broader range of cancer models, including patient-derived xenografts and combination therapy studies, will be crucial in defining its clinical utility. Furthermore, a deeper understanding of its binding interactions with the STAT3 DBD through structural studies could facilitate the design of even more potent and selective second-generation inhibitors. The success of this compound not only provides a valuable tool for studying STAT3 biology but also paves the way for a new class of transcription factor inhibitors for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tvarditherapeutics.com [tvarditherapeutics.com]

- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

The STAT3 DNA-Binding Domain Inhibitor inS3-54A18: A Technical Overview of its Anti-Cancer Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3][4][5] The constitutive activation of STAT3 makes it an attractive target for cancer therapy.[1][6] This document provides a detailed technical guide on inS3-54A18, a potent and specific small-molecule inhibitor of STAT3. Unlike many inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3, preventing its transcriptional activity.[1][6][7] This guide will delineate the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

This compound functions as a direct inhibitor of STAT3 by binding to its DNA-binding domain (DBD).[1][6] This mechanism is significant as it prevents the STAT3 protein from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][6] This mode of action is independent of the phosphorylation status of STAT3 at Tyr705, meaning it can block the function of both constitutively active and cytokine-induced STAT3.[8] The inhibition of STAT3's transcriptional activity by this compound leads to the downregulation of various genes crucial for tumor progression, including those involved in cell survival (e.g., Survivin), proliferation, and metastasis.[4][8]

STAT3 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of inhibition by this compound.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| STAT3:DNA FP Assay | - | IC50 | 126 ± 39.7 µM | [9][10] |

| STAT3-dependent Luciferase Reporter | - | IC50 | ~11 µM | [10] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | IC50 | ~165 µM | [9] |

Table 2: Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Lung Cancer | Wound Healing | 5 µM | 64% wound closure | [8] |

| 10 µM | 47% wound closure | [8] | |||

| MDA-MB-231 | Breast Cancer | Wound Healing | 5 µM | 76% wound closure | [8] |

| 10 µM | 39% wound closure | [8] | |||

| A549 & MDA-MB-231 | Lung & Breast Cancer | Apoptosis | Dose-dependent | Induction of apoptosis | [11] |

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| NOD/SCID Mice | A549 (subcutaneous) | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis | [8] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

In Vitro STAT3:DNA Fluorescence Polarization (FP) Assay

This assay is designed to quantify the inhibitory effect of compounds on the binding of STAT3 to its DNA consensus sequence.

Protocol:

-

Reagents: Purified YFP-STAT3127-688 protein, Bodipy-labeled DNA probe with STAT3 consensus binding site, assay buffer, this compound.

-

Procedure:

-

A mixture of the YFP-STAT3127-688 protein and the Bodipy-DNA probe is prepared in the assay buffer.

-

Varying concentrations of this compound (dissolved in DMSO) are added to the mixture in a multi-well plate format.

-

The reaction is incubated at 4°C for 24 hours to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Wound Healing Assay

This assay assesses the effect of this compound on cancer cell migration.

Protocol:

-

Cell Culture: A549 or MDA-MB-231 cells are cultured to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch ("wound") in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing either vehicle control (DMSO) or varying concentrations of this compound.

-

Imaging: The wound area is imaged at 0 hours and after a specified time period (e.g., 24 hours).

-

Data Analysis: The percentage of wound closure is quantified by measuring the change in the wound area over time.

Mouse Xenograft Model of Lung Cancer

This in vivo model evaluates the anti-tumor efficacy of this compound.

Protocol:

-

Cell Implantation: 5x106 A549 cells are injected subcutaneously into the flanks of 5-6-week-old male NOD/SCID mice.[8]

-

Tumor Growth: Tumors are allowed to grow to a volume of approximately 50.0 mm3.[8]

-

Randomization and Treatment: Mice are randomized into a control group (vehicle) and a treatment group (this compound). The treatment group receives 200 mg/kg of this compound via oral gavage 2-3 times a week for 4 weeks.[8]

-

Monitoring: Tumor volume and body weight are measured twice a week.[8]

-

Endpoint Analysis: After 35 days, mice are euthanized, and tumors are harvested and weighed. A necropsy is performed to assess any changes in major organs.[8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating this compound.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy [mdpi.com]

- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

inS3-54A18: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

inS3-54A18 is a novel, potent, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of numerous human cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It details the timeline from the initial identification of its predecessor, inS3-54, through an improved in silico screening approach, to the subsequent structure-activity relationship-guided optimization that led to the development of this compound with enhanced pharmacological properties. This document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows. The data presented herein support the potential of this compound as a promising candidate for further development as an anticancer therapeutic.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation by upstream cytokines and growth factors, plays a critical role in regulating gene expression involved in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human malignancies, making it an attractive target for cancer therapy.[1][2] However, the development of direct STAT3 inhibitors has been challenging.[3]

Historically, many efforts to inhibit STAT3 have focused on its SH2 domain to prevent dimerization and activation.[4] However, this approach has yet to yield an FDA-approved therapeutic.[4] An alternative strategy is to target the DNA-binding domain (DBD) of STAT3, a region previously considered "undruggable" due to its relatively flat and featureless surface.[4] The discovery of this compound challenges this notion, demonstrating that the STAT3 DBD is indeed a viable therapeutic target.[1][3]

This guide details the discovery and preclinical development of this compound, a second-generation STAT3 DBD inhibitor with improved specificity and pharmacological properties over its parent compound, inS3-54.[3]

Discovery and Development Timeline

The development of this compound followed a rational, structure-based drug design and optimization process.

-

2014: The parent compound, inS3-54 , was identified through an improved in silico virtual screening strategy targeting the DNA-binding domain of STAT3.[5] This initial screening incorporated a counter-screening step against the highly homologous STAT1 DBD to enhance selectivity.[4] While inS3-54 demonstrated selective inhibition of STAT3 DNA-binding activity and suppressed cancer cell proliferation, it suffered from poor pharmacokinetic properties.[4][5]

-

2015-2016: Extensive structure-activity relationship (SAR)-guided hit optimization of inS3-54 was conducted to improve its pharmacological profile.[3] This effort led to the identification of This compound , a lead compound with increased specificity and more favorable drug-like properties.[3] The seminal paper describing the discovery and preclinical evaluation of this compound was published in Oncogene in 2016 (Epub 2015).[3]

-

Present: this compound remains a preclinical candidate. There is no publicly available information regarding its advancement into clinical trials.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the DNA-binding domain of STAT3.[3] This interaction competitively inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3] Unlike many other STAT3 inhibitors, this compound does not affect the upstream activation of STAT3, such as its phosphorylation at Tyr705, or its subsequent dimerization.[6] By specifically blocking the final step in the STAT3 signaling cascade—the binding to DNA—this compound effectively abrogates the transcription of STAT3-regulated genes essential for tumor growth, survival, and metastasis.[3][6]

Figure 1. Mechanism of action of this compound in the STAT3 signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models.

In Vitro Activity

The inhibitory activity of this compound has been quantified using several assays, which have yielded varying IC50 values.

| Assay Type | Cell Line / Condition | IC50 (µM) | Reference |

| STAT3-dependent Luciferase Reporter Assay | - | ~11 | [7] |

| Fluorescence Polarization Assay | Recombinant STAT3 protein | 126 ± 39.7 | [7][8] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant STAT3 protein | ~165 | [7][8] |

Note: The discrepancy in IC50 values may be attributable to differences in experimental design, such as the use of cell-based versus cell-free systems.

The effect of this compound on cell migration was assessed using a wound-healing assay.

| Cell Line | Concentration (µM) | Wound Healing Reduction (%) | Reference |

| A549 (Lung Carcinoma) | 5 | 36 | [6] |

| A549 (Lung Carcinoma) | 10 | 53 | [6] |

| MDA-MB-231 (Breast Cancer) | 5 | 24 | [6] |

| MDA-MB-231 (Breast Cancer) | 10 | 61 | [6] |

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a mouse xenograft model of human lung cancer.

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| NOD/SCID Mice | A549 human lung carcinoma xenograft | 200 mg/kg, p.o., 2-3 times/week for 4 weeks | Significant inhibition of tumor growth and metastasis | [6] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Virtual Screening for STAT3 DBD Inhibitors

The initial discovery of the parent compound, inS3-54, involved a structure-based virtual screening protocol.

Figure 2. Workflow for the in silico discovery of STAT3 DBD inhibitors.

A detailed protocol for this type of virtual screening can be found in publications focusing on computational drug discovery.[9][10][11]

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of STAT3.

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured in appropriate media and seeded in 96-well plates.[12] The cells are then co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as an internal control).[12]

-

Compound Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.

-

Luciferase Activity Measurement: Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The IC50 value is then calculated from the dose-response curve.

In Vivo Xenograft Model

This animal model is used to assess the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: A549 human lung carcinoma cells (5 x 10^6) are injected subcutaneously into the flanks of 5-6 week old male NOD/SCID mice.[6]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[6] The mice are then randomized into treatment and control groups.

-

Drug Administration: The treatment group receives this compound (200 mg/kg) via oral gavage, typically 2-3 times per week for a specified duration (e.g., 4 weeks).[6] The control group receives a vehicle control.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[6]

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[6] A necropsy may be performed to examine major organs for any signs of toxicity.[6]

Pharmacokinetics and Toxicology

To date, there is limited publicly available information on the detailed pharmacokinetic (PK) and toxicology profiles of this compound. The primary publication notes that this compound is "completely soluble in an oral formulation" and exhibits "little adverse effect on animals" at the efficacious dose.[3] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and a full safety profile are necessary for its advancement towards clinical trials.

Conclusion and Future Directions

This compound represents a significant advancement in the development of direct STAT3 inhibitors. By targeting the DNA-binding domain, it offers a novel mechanism of action that circumvents some of the challenges associated with inhibiting the SH2 domain. The preclinical data demonstrate its potential as an orally bioavailable anticancer agent with in vivo efficacy.

Future research should focus on:

-

A comprehensive evaluation of the pharmacokinetic and toxicology profiles of this compound.

-

Further preclinical studies in a broader range of cancer models to determine its full therapeutic potential.

-

Investigation of potential combination therapies with other anticancer agents.

-

If further preclinical studies are successful, progression into Phase I clinical trials to assess its safety and efficacy in human subjects.

The discovery and development of this compound provide a compelling case for the continued exploration of the STAT3 DNA-binding domain as a druggable target in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugging the “undruggable” DNA-binding domain of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Virtual screening of ultra-large chemical libraries identifies cell-permeable small-molecule inhibitors of a "non-druggable" target, STAT3 N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of inS3-54A18 in Inhibiting the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and migration. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of inS3-54A18, a small-molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for assays relevant to its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on STAT3-targeted cancer therapies.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a conserved tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes, and their dysregulation due to aberrant STAT3 signaling can contribute to tumorigenesis.[1]

Mechanism of Action of this compound

This compound is a potent and specific small-molecule inhibitor of STAT3.[2] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[3][4] This interaction directly prevents the binding of the activated STAT3 dimer to its consensus DNA sequences in the genome.[3][4]

Crucially, this compound does not affect the upstream activation of STAT3, including its phosphorylation at Tyr705, or the subsequent dimerization.[2][4] Its inhibitory effect is exerted downstream, at the point of transcriptional regulation. By blocking the DNA-binding activity of STAT3, this compound effectively suppresses the expression of STAT3 target genes, such as survivin, which are crucial for tumor growth and metastasis.[2][4] This targeted approach offers a distinct advantage in the development of specific anticancer therapeutics.

Figure 1: Mechanism of this compound in the STAT3 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Fluorescence Polarization | IC50 | 126 ± 39.7 µM | STAT3 127-688:DNA FP assay, 24 hr incubation | [5][6][7] |

| YFP-STAT3:DNA PEMSA | Estimated IC50 | ~165 µM | YFP-STAT3 127-688 and 12-mer unlabelled consensus DNA for STAT3, 24 hr incubation at 4°C | [5][7] |

| STAT3-dependent Luciferase Reporter | IC50 | ~11 µM | Cell-based assay | [5][7] |

| Wound Healing Assay | % Wound Closure Reduction (5 µM) | 64% | A549 cells | [2] |

| Wound Healing Assay | % Wound Closure Reduction (5 µM) | 76% | MDA-MB-231 cells | [2] |

| Wound Healing Assay | % Wound Closure Reduction (10 µM) | 47% | A549 cells | [2] |

| Wound Healing Assay | % Wound Closure Reduction (10 µM) | 39% | MDA-MB-231 cells | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Mouse Xenograft | A549 | 200 mg/kg this compound (oral) | 2-3 times a week for 4 weeks | Inhibition of tumor growth and metastasis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Mouse Xenograft Model

This protocol outlines the steps for evaluating the in vivo antitumor efficacy of this compound.

Figure 2: Workflow for in vivo mouse xenograft study.

Materials:

-

A549 human lung carcinoma cells

-

5-6 week old male NOD/SCID mice

-

This compound

-

Oral formulation vehicle

-

Calipers for tumor measurement

-

Scale for body weight measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture A549 cells under standard conditions.

-

Harvest and resuspend cells in a suitable medium.

-

Subcutaneously inject 5 x 10^6 A549 cells into the flanks of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumor volumes reach approximately 50.0 mm³, randomize the mice into a vehicle control group and an this compound treatment group.

-

-

Treatment:

-

Administer this compound at a dose of 200 mg/kg via oral gavage to the treatment group.

-

Administer the formulation vehicle to the control group.

-

Repeat the dosing 2-3 times per week for a total of 4 weeks.

-

-

Monitoring:

-

Measure tumor volume and body weight twice a week.

-

-

Endpoint and Analysis:

-

On the thirty-fifth day after implantation, euthanize the mice.

-

Harvest and weigh the tumor tissues.

-

Perform a necropsy to examine for any changes in the heart, lungs, kidneys, liver, and spleen.

-

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

-

A549 or MDA-MB-231 cells

-

6-well plates

-

Sterile 200 µL pipette tips

-

This compound at desired concentrations (e.g., 5 µM and 10 µM)

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates and grow until they form a confluent monolayer.

-

-

Creating the "Wound":

-

Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh media containing the desired concentrations of this compound or vehicle control.

-

-

Imaging and Analysis:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

STAT3 DNA-Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of this compound to inhibit the binding of STAT3 to its DNA target.

Materials:

-

Recombinant STAT3 protein (e.g., STAT3 127-688 construct)

-

Fluorescently labeled DNA probe with a STAT3 binding site (e.g., Bodipy-DNA conjugate)

-

This compound at various concentrations

-

Assay buffer

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Assay Setup:

-

In a microplate, combine the recombinant STAT3 protein and the fluorescently labeled DNA probe in the assay buffer.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound represents a promising class of STAT3 inhibitors that act through a distinct mechanism of targeting the DNA-binding domain. Its ability to effectively inhibit STAT3-mediated transcription, suppress tumor growth and metastasis in preclinical models, and its oral bioavailability make it a strong candidate for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other STAT3 DBD inhibitors.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. clyte.tech [clyte.tech]

- 3. Wound healing assay | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]

- 7. tvarditherapeutics.com [tvarditherapeutics.com]

inS3-54A18: A Selective STAT3 DNA-Binding Domain Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.[1] Its persistent activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention.[2] While many inhibitors have been developed to target the SH2 domain of STAT3, preventing its activation and dimerization, the DNA-binding domain (DBD) has been largely considered "undruggable."[3] This technical guide provides an in-depth overview of inS3-54A18, a novel small-molecule inhibitor that selectively targets the DNA-binding domain of STAT3, offering a promising alternative therapeutic strategy.[3] Developed as an optimized lead compound from its predecessor, inS3-54, this compound exhibits enhanced specificity and pharmacological properties, effectively suppressing tumor growth and metastasis in preclinical models.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the DNA-binding domain of STAT3.[3] This interaction physically obstructs the binding of STAT3 to its consensus DNA sequences in the promoter regions of target genes.[5] Crucially, this compound does not interfere with the upstream activation of STAT3, including its phosphorylation at Tyr705, or its subsequent dimerization.[6] By specifically targeting the final step in the STAT3 signaling cascade—the binding to DNA—this compound effectively downregulates the expression of a suite of STAT3 target genes integral to tumor progression, such as those involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Survivin), and invasion (e.g., MMP-2, MMP-9).[5][7]

References

- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

The Structural Basis of inS3-54A18 Interaction with STAT3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the small-molecule inhibitor inS3-54A18 and Signal Transducer and Activator of Transcription 3 (STAT3). As a transcription factor implicated in numerous oncogenic pathways, STAT3 is a critical target for therapeutic development. This compound represents a promising class of inhibitors that directly targets the DNA-binding domain (DBD) of STAT3, offering a distinct mechanism of action compared to more common approaches that target the SH2 domain. This document outlines the molecular basis of this interaction, compiles quantitative data from key studies, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.

Executive Summary

This compound is a derivative of the parent compound inS3-54, optimized for increased specificity and improved pharmacological properties.[1] It functions by directly binding to the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of target genes.[1][2] This allosteric inhibition effectively abrogates downstream gene expression necessary for tumor growth and metastasis, without affecting the upstream activation of STAT3, such as phosphorylation at Tyr705 or dimerization.[3] While a co-crystal structure of the this compound-STAT3 complex is not publicly available, molecular docking studies of the parent compound, inS3-54, provide significant insights into the putative binding site and key molecular interactions. This guide synthesizes the available data to provide a comprehensive resource for researchers working on STAT3 inhibition.

Molecular Interaction and Structural Basis

The inhibitory action of this compound is predicated on its direct, non-covalent binding to the DNA-binding domain of STAT3.[4] This mode of action is distinct from the majority of STAT3 inhibitors that target the SH2 domain to prevent dimerization. By targeting the DBD, this compound prevents the final step in the canonical STAT3 signaling pathway: the binding of activated STAT3 dimers to their DNA response elements.

In Silico Modeling of the Interaction

While a crystal structure of this compound complexed with STAT3 is unavailable, molecular dynamics simulations and docking studies of its parent compound, inS3-54, have elucidated the likely binding pocket and key interacting residues within the STAT3 DBD. These studies predict that the inhibitor binds in a region that overlaps with the DNA-binding interface.

Key interacting residues for the parent compound inS3-54 are predicted to include:

-

Hydrophobic Interactions: Met331, Val343, Met420, Ile467, and Met470.

-

Electrostatic Interactions: The carboxyl group of inS3-54 is stabilized by favorable interactions with the amino groups of Lys340 and Asn466.[5]

Docking poses of This compound suggest it occupies a similar pocket. Hydrogen bonding interactions are predicted between the carbonyl and hydroxyl groups of this compound with Val432 and Gly380, respectively. The chlorine atom is thought to anchor the molecule to Asn472.[6] These interactions collectively stabilize the inhibitor within the DBD, sterically hindering the protein's ability to engage with DNA.

The selectivity of this class of inhibitors for STAT3 over other STAT family members, such as STAT1, is attributed to subtle differences in the DBD. Forcing the inS3-54 compound into the corresponding pocket of STAT1 results in steric clashes with residues Pro326 and Thr327, suggesting a structural basis for its selectivity.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified using various in vitro and cell-based assays. It is important to note that the reported IC50 values exhibit variability, which is likely attributable to differences in assay formats, protein constructs, and experimental conditions. No direct binding affinity (Kd) or kinetic data from methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound have been published.

| Assay Type | Target/System | Reported IC50 (μM) | Reference |

| Fluorescence Polarization (FP) | Recombinant STAT3 (127-688) & DNA probe | 126 ± 39.7 | [7] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant YFP-STAT3 (127-688) & DNA probe | ~165 | [7] |

| STAT3-dependent Luciferase Reporter Assay | Cell-based | ~11 | [7] |

| Cell Viability Assay (A549 Lung Cancer Cells) | Cell-based | 3.2 | [8] |

| Cell Viability Assay (MDA-MB-231 Breast Cancer Cells) | Cell-based | 4.7 | [8] |

Signaling and Experimental Workflow Diagrams

The following diagrams, rendered using Graphviz, illustrate the STAT3 signaling pathway and the experimental workflows used to characterize the this compound inhibitor.

Canonical STAT3 Signaling Pathway and Point of Inhibition

Caption: Canonical STAT3 signaling pathway and the specific point of inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: Logical workflow for the comprehensive evaluation of the STAT3 inhibitor this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound and its parent compound, inS3-54. These protocols are synthesized from the materials and methods of primary literature and are intended as a guide for replication and further study.

Fluorescence Polarization (FP) Assay for Binding Inhibition

This protocol is adapted from Shih et al., Oncotarget, 2018, and is used to determine the IC50 value of inhibitors for the STAT3 DBD-DNA interaction in vitro.

Objective: To quantify the ability of this compound to disrupt the binding of a fluorescently labeled DNA probe to a recombinant STAT3 protein construct.

Materials:

-

Recombinant STAT3 protein (residues 127-688)

-

Fluorescently labeled DNA probe (e.g., 5'-Bodipy-TTCCCGTAAATC-3')

-

Annealing buffer (25 mM Tris pH 8.5)

-

Diafiltration buffer (25 mM Tris pH 8.5)

-

Assay Buffer (specific composition may need optimization, typically includes Tris buffer, NaCl, and a non-specific competitor DNA like poly(dI-dC))

-

This compound dissolved in DMSO

-

384-well, non-binding, black microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Protein Preparation: Purify the STAT3 (127-688) construct using ion-exchange chromatography. Perform buffer exchange into Diafiltration Buffer using a 50 kDa centrifugal concentrator to lower salt and DTT concentrations.

-

DNA Probe Preparation: Dissolve the fluorescently labeled single-stranded oligonucleotide and its unlabeled complement in Annealing Buffer. Anneal by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to form the double-stranded probe.

-

Assay Setup:

-

Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO.

-

In each well of the 384-well plate, add the STAT3 (127-688) protein to a final concentration optimized for a robust signal (e.g., 200-400 nM).

-

Add the fluorescently labeled DNA probe to a final concentration of ~20 nM.

-

Add the serially diluted this compound or DMSO vehicle control.

-

Include control wells for "free probe" (no protein) and "maximum binding" (protein + probe + DMSO).

-

-

Incubation: Incubate the plate at 4°C for at least 14 hours to reach equilibrium.

-

Measurement: Measure fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert polarization values to percent inhibition relative to the maximum binding and free probe controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is based on the methods described by Huang et al. for the parent compound inS3-54 and is used to qualitatively and semi-quantitatively assess the inhibition of STAT3-DNA binding.

Objective: To visualize the inhibition of STAT3 binding to a radiolabeled DNA probe by this compound.

Materials:

-

Nuclear extracts from cells overexpressing STAT3 or purified recombinant STAT3.

-

Double-stranded DNA probe containing a high-affinity STAT3 binding site (e.g., hSIE probe: 5'-AGCTTTAGGGATTTACGGGAAATGA-3').

-

T4 Polynucleotide Kinase and [γ-32P]ATP for radiolabeling.

-

Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Poly(dI-dC) as a non-specific competitor.

-

This compound dissolved in DMSO.

-

Native polyacrylamide gel (e.g., 5%).

-

0.5x TBE Buffer.

Procedure:

-

Probe Labeling: End-label the annealed, double-stranded DNA probe with [γ-32P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe.

-

Binding Reaction:

-

In a microcentrifuge tube, combine nuclear extract or purified STAT3 protein, poly(dI-dC), and Binding Buffer.

-

Add varying concentrations of this compound or DMSO vehicle control.

-

Incubate on ice for 15 minutes.

-

Add the 32P-labeled probe and incubate at room temperature for 20 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at a constant voltage at 4°C.

-

-

Visualization:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Visualize the bands. A decrease in the intensity of the shifted STAT3-DNA complex band with increasing inhibitor concentration indicates inhibition.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a framework for assessing the effect of this compound on the binding of endogenous STAT3 to the promoters of its target genes in a cellular context.

Objective: To quantify the change in STAT3 occupancy at specific gene promoters in cells treated with this compound.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., A549, MDA-MB-231).

-

This compound dissolved in DMSO.

-

Formaldehyde (for cross-linking).

-

Glycine (for quenching).

-

Cell Lysis Buffer, Nuclear Lysis Buffer.

-

Sonicator.

-

ChIP-grade anti-STAT3 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

qPCR primers for the promoter region of a STAT3 target gene (e.g., Cyclin D1, Twist) and a negative control region.

-

qPCR master mix.

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or DMSO vehicle for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate (input control) separately.

-

Incubate the remaining lysate with anti-STAT3 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR on the immunoprecipitated DNA and the input DNA using primers specific for STAT3 target gene promoters.

-

Calculate the percent input for each sample and normalize the STAT3-IP signal to the IgG-IP signal to determine the fold enrichment. A reduction in fold enrichment in this compound-treated samples indicates inhibition of STAT3 binding to the gene promoter.

-

Conclusion

The small-molecule inhibitor this compound presents a compelling mechanism for the therapeutic targeting of STAT3. By directly engaging the DNA-binding domain, it effectively abrogates the transcriptional activity of STAT3, a key driver in many cancers. The data compiled in this guide, from in silico modeling to in vitro and cellular assays, provides a robust foundation for understanding its mode of action. The detailed protocols offer a practical resource for scientists seeking to further investigate this inhibitor or to use it as a tool to probe STAT3 biology. While the absence of a co-crystal structure and direct affinity measurements represents a current knowledge gap, the existing body of evidence strongly supports the continued investigation of DBD inhibitors like this compound as a promising avenue for the development of novel anti-cancer therapeutics.

References

- 1. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The STAT3 Inhibitor inS3-54A18: A Technical Guide to its Effects on Cancer Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

inS3-54A18 is a potent and specific small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Constitutively activated STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and metastasis.[2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[2][3] This mechanism of action prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting their transcription.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation and apoptosis, including available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound directly binds to the DNA-binding domain of STAT3, physically impeding its association with target DNA sequences.[2][3] This inhibitory action is selective for STAT3 over other STAT family members, such as STAT1.[4] A critical feature of this compound's mechanism is that it does not prevent the phosphorylation of STAT3 at Tyr705, a key activation step.[1] Instead, it acts downstream, directly interfering with the transcriptional activity of activated STAT3.

Below is a diagram illustrating the mechanism of STAT3 inhibition by this compound.

Effects on Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. This is primarily attributed to the downregulation of STAT3 target genes that are critical for cell cycle progression and survival.

Quantitative Data

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Fluorescence Polarization (FP) | STAT3:DNA Binding | 126 ± 39.7 µM | [3][5] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3:DNA Binding | ~165 µM | [3][5] |

| STAT3 Reporter Assay | MDA-MB-231 | 20 µM (inhibition) | [4] |

| Wound Healing Assay | A549 | Reduction to 64% at 5 µM; 47% at 10 µM | [1] |

| Wound Healing Assay | MDA-MB-231 | Reduction to 76% at 5 µM; 39% at 10 µM | [1] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Effects on Cancer Cell Apoptosis

This compound induces apoptosis in cancer cells, a key mechanism for its anti-cancer activity. This is achieved through the downregulation of anti-apoptotic proteins that are transcriptionally regulated by STAT3.

Downregulation of Survivin and Bcl-2

STAT3 is a known transcriptional activator of the anti-apoptotic proteins survivin and Bcl-2. By inhibiting STAT3's ability to bind to the promoters of these genes, this compound leads to a decrease in their expression.[1] The reduction of these key survival proteins sensitizes cancer cells to apoptosis.

Quantitative Data

Quantitative data on the induction of apoptosis by this compound is limited in publicly accessible literature. However, qualitative and semi-quantitative findings are summarized below.

| Cell Line | Concentration | Effect on Apoptosis | Reference |

| A549 | 5 µM and 10 µM | Induction of apoptosis | [4] |

| MDA-MB-231 | 5 µM and 10 µM | Induction of apoptosis | [4] |

Experimental Protocols

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This is a standard method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to assess the protein levels of STAT3 targets like survivin and Bcl-2.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-STAT3, anti-pSTAT3, anti-survivin, anti-Bcl-2, anti-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising class of STAT3 inhibitors with a distinct mechanism of action that directly targets the DNA-binding domain. Its ability to inhibit cancer cell proliferation and induce apoptosis by downregulating key STAT3 target genes like survivin underscores its therapeutic potential. Further research is warranted to fully elucidate its efficacy across a broader range of cancer types and to establish comprehensive quantitative data on its anti-cancer effects. The experimental protocols provided in this guide offer a foundation for researchers to investigate the cellular and molecular impacts of this novel STAT3 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

The STAT3 Inhibitor inS3-54A18: A Technical Overview of its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in cancer, influencing tumor cell proliferation, survival, and the orchestration of a tumor-permissive microenvironment. The small-molecule inhibitor inS3-54A18 has emerged as a promising therapeutic agent that directly targets the DNA-binding domain (DBD) of STAT3, thereby inhibiting its transcriptional activity. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action and its impact on the tumor microenvironment (TME). This document synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a potent and specific small-molecule inhibitor of STAT3.[1][2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound was developed through an in-silico approach to target the DNA-binding domain (DBD) of STAT3.[1][2] This mode of action prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting the transcription of proteins crucial for tumor growth and metastasis.[1][2] Preclinical studies have demonstrated its efficacy in suppressing tumor growth and metastasis in xenograft models, highlighting its potential as a novel anti-cancer therapeutic.[1][2]

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The primary mechanism of this compound is the direct inhibition of STAT3's DNA-binding activity.[1][2] This leads to the downstream suppression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[1][2] It is important to note that this compound does not prevent the phosphorylation and subsequent dimerization of STAT3, but rather interferes with the final step of its activation pathway: the binding to DNA.

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.

Impact on the Tumor Microenvironment (TME)

Constitutive activation of STAT3 is a key driver of an immunosuppressive TME. By inhibiting STAT3, this compound has the potential to remodel the TME and enhance anti-tumor immunity. While specific quantitative data for this compound's impact on the TME is limited in publicly available literature, the known roles of STAT3 allow for strong inferences.

Immune Modulation

STAT3 activation in tumor cells and immune cells promotes the expression of immunosuppressive factors and inhibits the function of effector immune cells. Inhibition of STAT3 by this compound is expected to:

-

Decrease Regulatory T cells (Tregs): STAT3 promotes the differentiation and function of Tregs.

-

Reduce Myeloid-Derived Suppressor Cells (MDSCs): STAT3 is crucial for the expansion and immunosuppressive activity of MDSCs.

-

Enhance Dendritic Cell (DC) and Macrophage Function: STAT3 inhibition can promote the maturation of DCs and skew macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.

Angiogenesis

STAT3 is a known transcriptional activator of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. Therefore, this compound is anticipated to exert anti-angiogenic effects by reducing VEGF expression.

Stromal Interactions

STAT3 mediates the communication between cancer cells and cancer-associated fibroblasts (CAFs), which contribute to tumor progression and metastasis. Inhibition of STAT3 may disrupt this pro-tumorigenic crosstalk.

Quantitative Data

The following tables summarize the available quantitative data for this compound. Further research is required to quantify its specific effects on the tumor microenvironment.

| Cell Line | Assay | Concentration | Result | Reference |

| A549 (Lung Carcinoma) | Wound Healing | 5 µM | 64% wound closure compared to control | [3] |

| 10 µM | 47% wound closure compared to control | [3] | ||

| MDA-MB-231 (Breast Cancer) | Wound Healing | 5 µM | 76% wound closure compared to control | [3] |

| 10 µM | 39% wound closure compared to control | [3] |

Table 1: In Vitro Effects of this compound on Cell Migration

| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| NOD/SCID Mice | A549 Lung Xenograft | 200 mg/kg, p.o., 2-3 times/week for 4 weeks | Significant inhibition of tumor growth and metastasis | [3] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its impact on the TME. These are adapted from standard protocols and should be optimized for specific experimental conditions.

In Vivo Xenograft Study

This protocol is based on the limited information available for this compound.[3]

Materials:

-

A549 human lung carcinoma cells

-

NOD/SCID mice (5-6 weeks old)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture A549 cells in appropriate media until they reach the desired confluence for implantation.

-

Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 A549 cells into the flank of each NOD/SCID mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., 200 mg/kg) or vehicle control orally, 2-3 times per week.

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the populations of immune cells within the tumor microenvironment.

Procedure:

-

Tumor Dissociation: Mechanically and enzymatically digest harvested tumors to obtain a single-cell suspension.

-

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data to quantify the percentages of different immune cell populations.

Immunohistochemistry (IHC)

Objective: To visualize the localization and abundance of specific proteins within the tumor tissue.

Procedure:

-

Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Section the paraffin blocks.

-

Staining: Stain tissue sections with antibodies against markers of interest (e.g., CD31 for angiogenesis, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.

-

Imaging and Analysis: Image the stained slides and quantify the staining intensity and distribution.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of cytokines in tumor lysates or plasma.

Procedure:

-

Sample Preparation: Prepare tumor lysates or collect plasma from treated and control mice.

-

Assay: Perform a sandwich ELISA using a commercial kit for the cytokine of interest (e.g., IL-6, IL-10, VEGF).

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells.

Procedure:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs).

-

Assay Setup: Coat a 96-well plate with Matrigel. Seed HUVECs on the Matrigel in the presence of varying concentrations of this compound.

-

Incubation: Incubate for several hours to allow for tube formation.

-

Imaging and Analysis: Image the wells and quantify the extent of tube formation (e.g., total tube length, number of branch points).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that targets a key oncogenic driver, STAT3. Its unique mechanism of inhibiting DNA binding offers a distinct advantage. While preclinical data demonstrates its anti-tumor efficacy, a more detailed characterization of its impact on the tumor microenvironment is warranted. Future studies should focus on quantitatively assessing the modulation of immune cell infiltrates, cytokine profiles, and angiogenesis following this compound treatment. Such data will be crucial for its clinical development, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.

References

- 1. In silico prediction of targets for anti-angiogenesis and their in vitro evaluation confirm the involvement of SOD3 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]